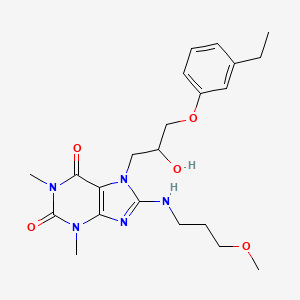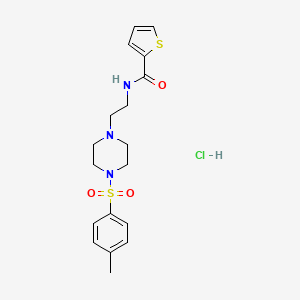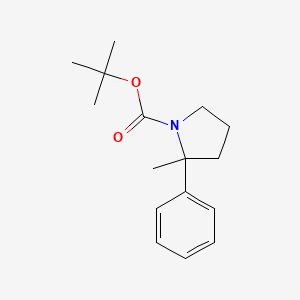![molecular formula C22H16Cl2N4O2 B2517291 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 921522-20-5](/img/structure/B2517291.png)
2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a complex organic compound that falls under the category of benzamides. It has an intricate structure characterized by multiple aromatic rings and functional groups, making it a molecule of significant interest in various fields of scientific research.
准备方法
Synthetic routes and reaction conditions: The synthesis of 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide typically involves the condensation of specific aromatic amines and acids under controlled conditions. The reaction usually requires the use of catalysts and solvents to facilitate the formation of the final product. Purification steps, such as recrystallization or chromatography, are necessary to isolate the pure compound.
Industrial production methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters and using continuous flow reactors. This ensures higher yields and purity while reducing production costs. The process may also involve advanced techniques such as microwave-assisted synthesis to enhance reaction rates.
化学反应分析
Types of reactions it undergoes: 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the aromatic rings, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used: Typical reagents include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions often require specific temperatures, pH levels, and solvents to proceed efficiently.
Major products formed from these reactions: The oxidation reactions may yield quinone derivatives, while reduction reactions produce various amine derivatives. Substitution reactions can introduce different functional groups, altering the compound's properties and reactivity.
科学研究应用
2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used in studies involving aromatic compounds, reaction mechanisms, and synthesis of complex molecules.
Biology: Its biological activity is of interest, particularly in the study of enzyme interactions and cell signaling pathways.
Medicine: Research explores its potential as a therapeutic agent, possibly as an inhibitor of specific enzymes or receptors.
Industry: Its derivatives may have applications in material science, including the development of novel polymers and coatings.
作用机制
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes, disrupt cell signaling pathways, or modulate receptor functions. The exact mechanism depends on its structural features and the nature of the target molecules.
相似化合物的比较
Compared to other benzamides, 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide stands out due to its unique substitution pattern and functional groups, which confer distinct chemical and biological properties. Similar compounds may include:
N-(2-methyl-4-(4-oxo-4H-pyrido[2,3-d]pyrimidin-3-yl)phenyl)benzamide
2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
属性
IUPAC Name |
2,4-dichloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O2/c1-12-10-15(28-13(2)26-20-17(22(28)30)4-3-9-25-20)6-8-19(12)27-21(29)16-7-5-14(23)11-18(16)24/h3-11H,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRWSHANUTZGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)
![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)
![3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2517221.png)
![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)





![(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2517230.png)
![5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2517231.png)
